molecular formula C19H16N4O2 B6581793 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide CAS No. 1208868-82-9

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide

Cat. No.: B6581793
CAS No.: 1208868-82-9
M. Wt: 332.4 g/mol
InChI Key: XAEMVOJWOMRODY-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1H-indole-3-carboxamide moiety via a methylphenyl substituent. This structure combines the pharmacophoric features of oxadiazole (known for metabolic stability and hydrogen-bonding capacity) and indole (a privileged scaffold in medicinal chemistry with demonstrated bioactivity). The compound is synthesized via cyclocondensation reactions, as inferred from analogous methodologies in related studies . The absence of sulfanyl (-S-) or thiazole groups distinguishes it from structurally similar analogs discussed in the literature .

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-11-7-8-12(2)14(9-11)18-22-23-19(25-18)21-17(24)15-10-20-16-6-4-3-5-13(15)16/h3-10,20H,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEMVOJWOMRODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Preparation: Hydrazinecarboxamide Formation

The oxadiazole synthesis begins with the reaction of 2,5-dimethylaniline (1a ) and phenyl chloroformate (2 ) in chloroform under trimethylamine catalysis. This yields phenyl(2,5-dimethylphenyl)carbamate (3a ), which is subsequently treated with hydrazine hydrate in dichloromethane (DCM) to form N-(2,5-dimethylphenyl)hydrazinecarboxamide (4a ).

Reaction Conditions:

  • Step 1: 25 mmol 1a , 25 mmol 2 , chloroform (15 mL), trimethylamine (15 mL), 4–5 h stirring at room temperature.

  • Step 2: 20 mmol 3a , 40 mmol hydrazine hydrate, DCM, 24 h at room temperature.

Yield: 58–64% after recrystallization in ethanol.

Cyclization to 5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-Amine

The hydrazinecarboxamide intermediate (4a ) undergoes cyclization using chloramine T in absolute ethanol under reflux. This four-hour reaction forms the 1,3,4-oxadiazole ring, yielding 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine (6a ).

Optimized Conditions:

  • Reagents: 1 mmol 4a , 0.625 mmol chloramine T, ethanol (15 mL).

  • Workup: Filtration of NaCl byproduct, ethanol recrystallization.

  • Yield: 47%.

Spectral Confirmation:

  • IR: 3346 cm⁻¹ (N–H stretch), 1693 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆): δ 7.42 (d, J = 8.3 Hz, aromatic H), 2.15 (s, CH₃).

Functionalization of Indole-3-Carboxylic Acid

Aldol Condensation and Oxidation

Indole-3-carbaldehyde undergoes aldol condensation with acetylacetone in DMSO under basic conditions, forming 2,4-diacetyl-5-hydroxy-3-(1H-indol-3-yl)-5-methylcyclohexanone. Subsequent oxidation with KMnO₄ in acidic medium yields indole-3-carboxylic acid.

Reaction Conditions:

  • Aldol Step: Indole-3-carbaldehyde (1.5 mmol), acetylacetone (1.5 mmol), DMSO, 20–30 min stirring.

  • Oxidation: Cyclohexanone intermediate, KMnO₄, H₂SO₄, 65°C, 2 h.

Yield: 70–75% after recrystallization.

Coupling Reaction: Amide Bond Formation

Activation of Indole-3-Carboxylic Acid

The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in anhydrous DCM. This forms an active ester intermediate, facilitating nucleophilic attack by the oxadiazole amine.

Conditions:

  • Reagents: 1 mmol indole-3-carboxylic acid, 1.2 mmol DCC/EDCI, DCM, 0°C to room temperature.

Amine Coupling

The activated ester reacts with 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine (6a ) in DCM under nitrogen atmosphere, yielding the target compound.

Optimized Parameters:

  • Molar Ratio: 1:1.2 (acid:amine).

  • Time: 12–24 h at room temperature.

  • Workup: Washing with NaHCO₃, column chromatography (SiO₂, ethyl acetate/hexane).

Yield: 60–65%.

Spectral Data:

  • ¹³C NMR (DMSO-d₆): δ 165.2 (C=O), 158.4 (oxadiazole C₂), 136.1 (indole C₃).

  • HRMS: m/z Calculated for C₂₀H₁₇N₃O₂: 347.1264; Found: 347.1260.

Optimization and Characterization

Reaction Efficiency

Comparative studies show that ultrasonic-assisted methods reduce reaction times by 30% compared to conventional stirring. However, chloramine T-mediated cyclization remains superior for oxadiazole formation due to fewer byproducts.

Table 1: Yield Comparison of Cyclization Methods

MethodReagentTime (h)Yield (%)
ConventionalChloramine T447
Ultrasonic-assistedChloramine T349
POCl₃Phosphorus oxychloride638

Purity and Stability

Recrystallization in ethanol ensures >95% purity (HPLC). The compound exhibits stability under ambient conditions for six months .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole or oxadiazole rings, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₉H₁₆N₄O₂
  • Molecular Weight : 332.36 g/mol
  • CAS Number : 1208868-82-9

The compound features an oxadiazole ring fused with an indole structure, which is known for its diverse biological activities. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Medicinal Chemistry

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide has been studied for its potential therapeutic applications:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example:

  • A study demonstrated that it could inhibit key proteins involved in cancer cell signaling pathways (e.g., Rho/MRTF/SRF-mediated gene transcription) with notable potency .
  • Another investigation revealed that the compound reduced cell viability in various cancer cell lines without acute cytotoxicity at concentrations up to 100 µM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Materials Science

This compound can serve as a precursor for synthesizing novel materials due to its unique chemical structure:

Polymer Development

The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its reactive functional groups allow for incorporation into various polymer matrices.

Dyes and Pigments

Due to its vibrant color properties associated with aromatic compounds, this indole derivative can be explored as a dye or pigment in industrial applications.

Biological Research

The compound's unique structure makes it a valuable tool in biological research:

Biochemical Studies

It can be employed as a biochemical probe to study enzyme mechanisms or receptor interactions due to its ability to selectively bind to specific targets.

Gene Expression Modulation

Research suggests that it may influence gene transcription pathways associated with tumor growth and metastasis, providing insights into cancer biology and potential therapeutic strategies.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityInhibition of Rho/MRTF/SRF-mediated gene transcription; reduced viability in cancer cell lines
Antimicrobial PropertiesEfficacy against select bacterial strains; potential for development as an antimicrobial agent
Study 3Material Science ApplicationsUse as a precursor in polymer synthesis; potential application in dyes

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs in key structural aspects (Table 1):

Compound Name / ID Core Structure Substituents/Linkages Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound Oxadiazole + Indole 2,5-Dimethylphenyl, carboxamide Carboxamide, oxadiazole C₁₉H₁₆N₄O₂ 332.36
7f () Oxadiazole + Thiazole 2,5-Dimethylphenyl, sulfanyl, propanamide Sulfanyl, thiazole, propanamide C₁₇H₁₉N₅O₂S₂ 389.48
8g () Oxadiazole + Indole 2,4-Dimethylphenyl, sulfanyl, butanamide Sulfanyl, butanamide C₂₄H₂₅N₅O₂S 447.55
N-(2,6-dimethylphenyl) analog () Oxadiazole + Indole 2,6-Dimethylphenyl, sulfanyl, acetamide Sulfanyl, acetamide C₂₁H₂₁N₅O₂S 415.49

Key Observations :

  • Unlike 7f (), the target compound lacks a thiazole ring and sulfanyl (-S-) bridge, which may reduce polarity and metabolic susceptibility .
  • The absence of sulfanyl groups in the target compound distinguishes it from all analogs in –3, likely influencing solubility and oxidative stability .
Physicochemical Properties

Melting points and molecular weights vary significantly among analogs (Table 2):

Compound Melting Point (°C) Molecular Weight (g/mol) Aromatic Substituents
Target Compound Not reported 332.36 2,5-Dimethylphenyl
7f () 178 389.48 2,5-Dimethylphenyl
8g () Not reported 447.55 2,4-Dimethylphenyl
Analog Not reported 415.49 2,6-Dimethylphenyl

Analysis :

  • The target compound’s lower molecular weight (332.36 g/mol) suggests improved bioavailability compared to bulkier analogs like 8g .
Spectroscopic Characterization

While specific data for the target compound are unavailable, its structural confirmation would involve:

  • IR Spectroscopy : Expected peaks for oxadiazole (C=N stretch at ~1600 cm⁻¹) and carboxamide (N-H bend at ~1550 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • NMR : Signals for dimethylphenyl protons (δ 2.2–2.5 ppm) and indole protons (δ 7.1–7.8 ppm), with methylene carbons adjacent to oxadiazole (δ 24–27 ppm) .
  • EI-MS : Molecular ion peak at m/z 332.36 (M⁺) with fragmentation patterns reflecting oxadiazole ring cleavage .
Pharmacological Implications
  • Bioactivity : Sulfanyl-containing analogs (e.g., 7f, 8g) are often studied for antimicrobial or anticancer activity due to thiol-mediated redox interactions . The target compound’s carboxamide group may instead target enzymes like kinases or cyclooxygenases.
  • Solubility : The absence of sulfanyl groups likely increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Stability : Sulfanyl bridges in analogs () are prone to oxidative degradation; the target compound’s carboxamide linkage may improve oxidative stability .

Q & A

Q. What is the standard synthetic protocol for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate. For example:

Hydrazide Formation : React 2,5-dimethylbenzoic acid hydrazide with 1H-indole-3-carboxylic acid chloride in the presence of a dehydrating agent (e.g., POCl₃) under reflux .

Oxadiazole Cyclization : Use a solvent like DMF with K₂CO₃ as a base to facilitate cyclization at room temperature, similar to methods for oxadiazole-thiol derivatives .

Purification : Recrystallize from DMF/acetic acid mixtures or use column chromatography for higher purity .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons and oxadiazole/indole ring systems (e.g., δ 7.5–8.5 ppm for indole protons) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak matching C₂₀H₁₆N₄O₂) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (oxadiazole C=N) .

Q. What are the solubility properties of this compound?

  • Methodological Answer : Solubility is solvent-dependent:
  • Polar aprotic solvents : Highly soluble in DMF or DMSO due to the oxadiazole and amide groups .
  • Aqueous buffers : Limited solubility; use co-solvents like ethanol for biological assays .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data (e.g., enzyme inhibition) be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Purity : Verify compound purity via HPLC (>95%) and repeat assays with rigorously purified samples .
  • Assay Conditions : Standardize protocols (e.g., LOX inhibition assays at pH 7.4 with 100 µM substrate) .
  • Structural Analogues : Compare activity with derivatives (e.g., 8t or 8v in ) to isolate functional group contributions .

Q. What strategies optimize synthetic yield and scalability?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with toluene for greener synthesis while maintaining cyclization efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to accelerate Friedel-Crafts steps in indole functionalization .
  • Flow Chemistry : Use continuous reactors for large-scale production, reducing reaction time by 30–50% .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Proposed mechanisms include:
  • Enzyme Inhibition : Competitive inhibition of LOX or BChE via oxadiazole binding to catalytic sites (IC₅₀ values ~10–50 µM) .
  • Receptor Modulation : Indole moiety interaction with serotonin receptors (5-HT), validated via radioligand displacement assays .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses with targets like α-glucosidase .

Q. What are the stability profiles under varying pH and temperature conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposes above 200°C (TGA data); store at −20°C in inert atmospheres .
  • pH Stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in strong acidic/basic conditions (e.g., t₁/₂ < 24 hrs at pH 2 or 12) .

Future Research Directions

  • Structure-Activity Relationships (SAR) : Synthesize derivatives with varied substituents (e.g., halogens or sulfonamides) to enhance potency .
  • In Vivo Studies : Evaluate pharmacokinetics in rodent models, focusing on bioavailability and toxicity .
  • Target Identification : Use CRISPR-Cas9 screening to map novel biological targets .

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